molecular formula C64H74S2 B6590386 9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene CAS No. 1049034-67-4

9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

Cat. No.: B6590386
CAS No.: 1049034-67-4
M. Wt: 907.4 g/mol
InChI Key: CBSVKHCIOFZDGM-UHFFFAOYSA-N
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Description

This compound features a pentacyclic core fused with two thiophene units (dithiapentacyclo) and four 4-hexylphenyl substituents. The bulky 4-hexylphenyl groups enhance solubility in organic solvents while maintaining π-conjugation, making it suitable for optoelectronic applications such as organic solar cells (OSCs) . Its extended aromatic system facilitates charge transport, and the sulfur atoms in the thiophene rings contribute to electron delocalization.

Properties

IUPAC Name

9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H74S2/c1-5-9-13-17-21-47-25-33-51(34-26-47)63(52-35-27-48(28-36-52)22-18-14-10-6-2)57-41-43-65-61(57)55-46-60-56(45-59(55)63)62-58(42-44-66-62)64(60,53-37-29-49(30-38-53)23-19-15-11-7-3)54-39-31-50(32-40-54)24-20-16-12-8-4/h25-46H,5-24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSVKHCIOFZDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=CC5=C(C=C42)C6=C(C5(C7=CC=C(C=C7)CCCCCC)C8=CC=C(C=C8)CCCCCC)C=CS6)SC=C3)C9=CC=C(C=C9)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H74S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

907.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include organometallic catalysts and solvents such as 1,2,4-trimethylbenzene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as meniscus-guided slot-die coating, blade coating, and inkjet printing. These methods are favored for their ability to produce large quantities of the compound with high efficiency and low material consumption .

Chemical Reactions Analysis

Types of Reactions

9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.

Scientific Research Applications

9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, influencing biological processes and material properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings and Implications

Substituent Bulkiness : 4-Hexylphenyl groups optimize solubility and film morphology compared to linear alkyl chains (e.g., 2-ethylhexyl in EH-IDTBR), reducing energetic disorder .

Electronic Tuning : Fluorination (as in IT-4F) or methoxy substitution alters electron affinity and absorption profiles but may compromise stability or solubility .

Core Structure: The dithiapentacyclo core enables superior charge transport over non-thiophene-fused analogs (e.g., tricyclic compounds in ) .

Biological Activity

9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene is a complex organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Structural Characteristics

The compound features a pentacyclic structure with multiple phenyl groups and sulfur atoms integrated into its framework. Its molecular formula is C54H70S5C_{54}H_{70}S_5 with a molecular weight of approximately 870 g/mol. The presence of hexyl substituents enhances its solubility in organic solvents, making it suitable for various applications in biological assays and material science.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways such as the MYC pathway and ferroptosis mechanisms. This has been observed in related compounds where treatment led to increased levels of reactive oxygen species (ROS) and subsequent cell death in colorectal cancer models .
  • Case Study : A comparative study involving derivatives of this compound demonstrated that modifications to the phenyl groups could enhance cytotoxicity against various cancer cell lines including HCT116 and HT-29 cells. The IC50 values were significantly lower than those of conventional chemotherapeutic agents .

Antimicrobial Properties

The compound's unique structure may also confer antimicrobial properties:

  • Research Findings : Preliminary studies suggest that similar dithiapentacyclic compounds show activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antitumor Induces apoptosis in cancer cells
Antimicrobial Inhibits growth of bacteria
Cytotoxicity Lowers IC50 values compared to controls

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including bromination and cyclization techniques:

  • Synthetic Routes : Various synthetic strategies have been employed to modify the core structure to enhance biological activity or solubility in aqueous environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
Reactant of Route 2
Reactant of Route 2
9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

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